

# vinyl chloroacetate CAS number lookup

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## Compound of Interest

Compound Name: Vinyl chloroacetate

Cat. No.: B1346916

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## An In-depth Technical Guide to Vinyl Chloroacetate

This guide provides comprehensive technical information on **vinyl chloroacetate**, including its chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

## Vinyl Chloroacetate: Core Data

**Vinyl chloroacetate** is a chemical compound with the CAS Number 2549-51-1.<sup>[1][2][3][4][5]</sup> It is recognized as a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents like ethanol, ether, and benzene.<sup>[1][6]</sup> The compound is known for its lachrymatory (tear-inducing) and corrosive properties, posing significant health hazards upon contact, inhalation, or ingestion.<sup>[1][7]</sup>

## Quantitative and Physicochemical Properties

The key physicochemical data for **vinyl chloroacetate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	2549-51-1	[1][2][3][4][5]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO <sub>2</sub>	[1][2][5]
Molecular Weight	120.53 g/mol	[1][4][5]
Density	1.192 g/mL at 20 °C	[1][3][8]
Boiling Point	37-38 °C at 16 mmHg	[1][3][6]
Melting Point	-68 °C	[2]
Flash Point	51 °C (123.8 °F)	[1][3]
Refractive Index	n <sub>20/D</sub> 1.444	[1][3][8]
Vapor Pressure	6.973 hPa at 20 °C	[1][3]
Water Solubility	Difficult to mix in water	[1][3][6]
LogP	0.63	[1][6]
EINECS Number	219-834-3	[4][5]

## Applications in Research and Synthesis

**Vinyl chloroacetate** serves as a versatile monomer and reagent in organic synthesis and materials science.

- **Polymer Chemistry:** It is used as a raw material for producing methacrylic fibers that exhibit a good affinity for acid dyes.[1][3][6] It also functions as a cross-linking monomer for various polymer elastomers.[3]
- **Organic Synthesis:** The compound has been utilized in studies on the effects of electron-withdrawing groups in bis(acetylacetonate)cobalt(II) derivatives.[8] It is also employed for the enzyme-catalyzed, regioselective acylation of carbohydrates.[8]
- **Drug Discovery:** While not a drug itself, its reactive nature makes it a potential building block in the synthesis of more complex molecules. Chlorine-containing compounds are a significant class of pharmaceuticals, used to treat a wide range of diseases.[9]

# Experimental Protocol: Synthesis of Vinyl Chloroacetate

The following is a detailed methodology for the synthesis of **vinyl chloroacetate**, adapted from a procedure reported in Organic Syntheses.[7] This process involves the mercury-catalyzed reaction of chloroacetic acid with acetylene.[7]

Hazard Warning: This procedure should only be performed by trained chemists. **Vinyl chloroacetate** is lachrymatory and toxic.[7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[4]

Materials and Equipment:

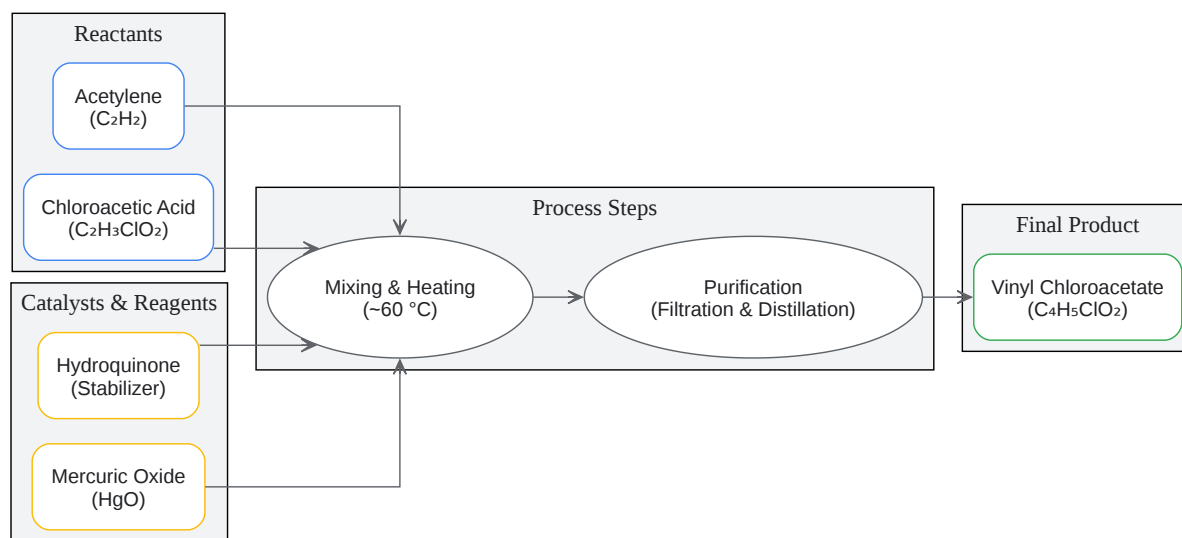
- 1-L three-necked flask
- Efficient mechanical stirrer
- Thermometer
- Gas inlet tube (10 mm diameter)
- Reflux condenser
- Gas-washing bottle
- Monochloroacetic acid (200 g, 2.12 moles)
- Yellow mercuric oxide (20 g)
- Hydroquinone (0.2 g)
- Acetylene gas
- Apparatus for distillation (Claisen flask)

Procedure:

- Setup: Assemble the three-necked flask with the stirrer, thermometer, gas inlet tube, and reflux condenser. Ensure the thermometer bulb and gas inlet tube are positioned to be covered by the reactants.[7]
- Charging the Flask: Charge the flask with 200 g of monochloroacetic acid, 20 g of yellow mercuric oxide, and 0.2 g of hydroquinone (as a stabilizer).[7]
- Acetylene Introduction: Pass a slow stream of acetylene gas through a purification train (cooled trap, safety valve, sulfuric acid wash, and soda-lime tower) before introducing it into the reaction flask.[7]
- Reaction Initiation: Begin stirring and gently heat the flask contents with steam until the chloroacetic acid melts (approximately 60 °C).[7]
- Reaction Progression: The absorption of acetylene is initially rapid. Continue the gas flow for about 3 hours, at which point the absorption rate will significantly decrease.[7]
- Workup: Discontinue the acetylene flow. Decant and filter or centrifuge the flask contents to remove the finely divided mercury salts.[7]
- Purification:
  - Transfer the filtrate to a Claisen flask and perform a vacuum distillation. Collect the fraction boiling at 45–55 °C / 20 mmHg.[7]
  - A second fractional distillation of this material yields pure **vinyl chloroacetate** at a boiling point of 37–38 °C / 16 mmHg.[7]
  - The final yield is typically between 107–125 g (42–49%).[7]
- Storage: The purified product should be stabilized with a small amount of hydroquinone and stored in a cold, dark place (2-8°C) if not used immediately.[7][8]

## Visualized Synthesis Workflow

The synthesis of **vinyl chloroacetate** from chloroacetic acid and acetylene can be represented as a logical workflow, highlighting the reactants, catalysts, and key process steps.



Synthesis Workflow of Vinyl Chloroacetate

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Caption: Synthesis workflow for **vinyl chloroacetate**.

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